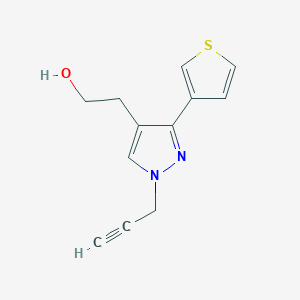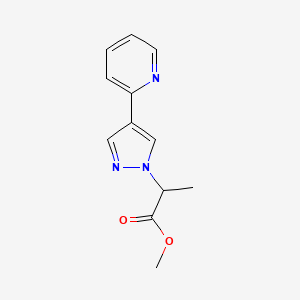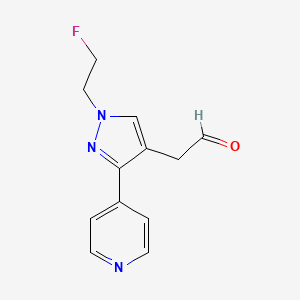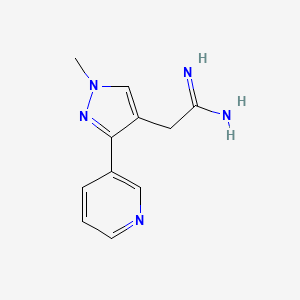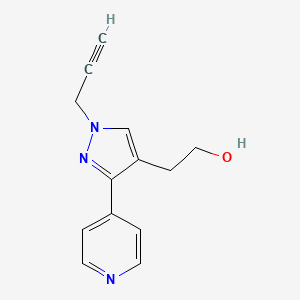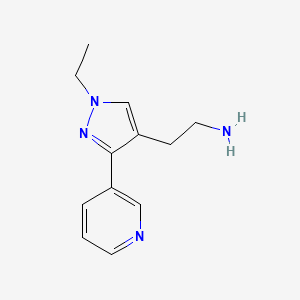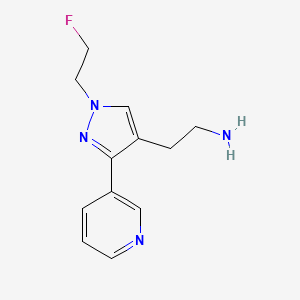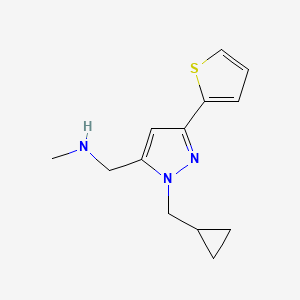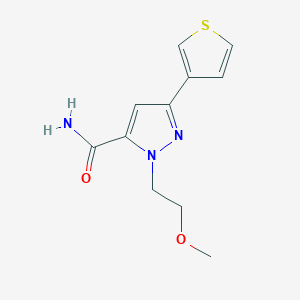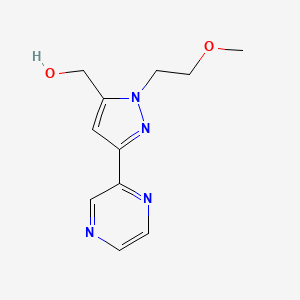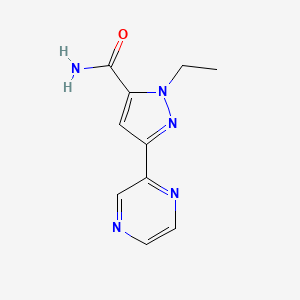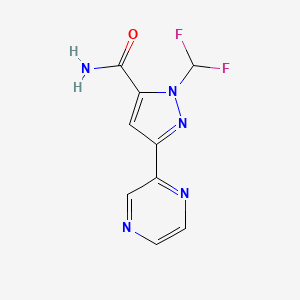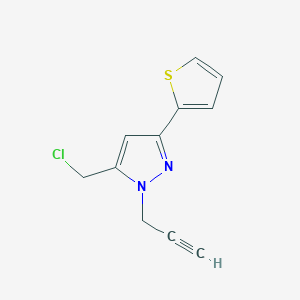
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a complex organic compound that incorporates several functional groups, including a pyrazole ring, a thiophene group, and alkyne and halide substituents. It is valuable in scientific research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole typically begins with the preparation of key intermediates. A common method involves the cyclization of appropriate starting materials under controlled conditions to form the pyrazole ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can involve more advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Optimization of these conditions is crucial for ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: : Transformation of functional groups under oxidative conditions.
Reduction: : Reductive conditions leading to hydrogenation or removal of halides.
Substitution: : Replacement of halide groups with nucleophiles.
Cycloaddition: : Formation of new ring structures through cycloaddition reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or oxygen with metal catalysts.
Reduction: : Sodium borohydride or lithium aluminium hydride are frequently used.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Cycloaddition: : Utilize catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrazoles.
Scientific Research Applications
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is used in various fields of scientific research:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : For studying enzyme interactions due to its specific structure.
Medicine: : Potential use in developing pharmaceuticals for targeting specific biological pathways.
Industry: : Applied in material science for creating advanced polymers and other materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are often mediated through its interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to participate in various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
5-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
1-(prop-2-yn-1-yl)-3-(furan-2-yl)-1H-pyrazole
Highlighting Uniqueness
Compared to similar compounds, 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which imparts specific reactivity and potential applications in various scientific and industrial fields. Its chloromethyl group, in particular, provides sites for further functionalization, enhancing its versatility.
Exploring this compound is a testament to the incredible possibilities within chemistry—unraveling complex molecules can lead to groundbreaking discoveries and applications. What's next on your mind?
Properties
IUPAC Name |
5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-5-14-9(8-12)7-10(13-14)11-4-3-6-15-11/h1,3-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZCXJJBXHHDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


